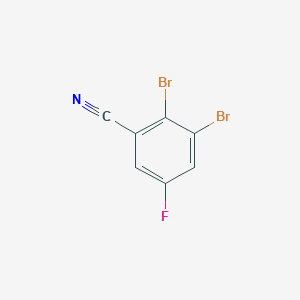
2,3-Dibromo-5-fluorobenzonitrile
Overview
Description
2,3-Dibromo-5-fluorobenzonitrile is a chemical compound belonging to the family of benzonitriles. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with a nitrile group. This compound is a yellow crystalline solid that is soluble in polar solvents like alcohol. It is commonly used in scientific experiments involving organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-5-fluorobenzonitrile can be synthesized by reacting 2,3-dibromo-5-trifluoromethylbenzoic acid with thionyl chloride, followed by treatment with sodium cyanide. The reaction proceeds via an acid chloride intermediate that is then converted to a cyano intermediate, ultimately yielding the desired product.
Industrial Production Methods
The industrial production of this compound typically involves the ammoxidation process, which is both simple and environmentally friendly. This method overcomes the serious shortcomings of using harmful materials such as cyanide or carbon tetrachloride .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed Suzuki coupling reactions with boronic acid derivatives to form corresponding biaryl compounds.
Common Reagents and Conditions
Bromination: Bromination can be carried out using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Aromatic Compounds: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2,3-Dibromo-5-fluorobenzonitrile is an important intermediate used in the synthesis of various biologically active compounds, including potential drugs and pesticides. It is also used as a chemical probe to investigate the mechanism of action of particular enzymes or receptors. Additionally, it exhibits antibacterial and antifungal activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Candida albicans, and Aspergillus fumigatus. It also shows cytotoxic effects against different cancer cell lines, such as HeLa and MCF-7 cells.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. It dissociates into hydrogen bromide, hydrogen fluoride, and carbon monoxide when heated in the presence of reducing agents. This dissociation can lead to various biochemical interactions, contributing to its antibacterial, antifungal, and cytotoxic properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-5-fluorobenzonitrile: Another compound in the same family, used in the synthesis of fluoroquinolones.
2-Bromo-5-fluorobenzonitrile: Used in palladium-catalyzed Suzuki coupling reactions.
Uniqueness
2,3-Dibromo-5-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various biologically active compounds and its antibacterial and antifungal activities make it particularly valuable in scientific research and industrial applications.
Properties
IUPAC Name |
2,3-dibromo-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXKUHYILLWAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















